

PD184161 chemical properties and structure

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Compound of Interest		
Compound Name:	PD184161	
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An In-depth Technical Guide to the MEK Inhibitor PD184161

Introduction

PD184161 is a potent, selective, and orally active small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). As a critical component of the Ras/Raf/MEK/ERK signaling cascade, the MEK protein kinases are central to regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target.[2] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental evaluation of PD184161 for researchers and drug development professionals.

Chemical Properties and Structure

PD184161 is a complex synthetic molecule with a benzamide core. Its detailed chemical identifiers and properties are summarized below.

Chemical Structure

Formal Name: 5-bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluoro-benzamide[1]

Chemical Formula: C₁₇H₁₃BrClF₂IN₂O₂[1][3][4]

Physicochemical Data



The key physicochemical properties of **PD184161** are presented in Table 1.

Property	Value	Reference
CAS Number	212631-67-9	[1][3][4]
Molecular Weight	557.56 g/mol	[3][4]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
SMILES String	O=C(NOCC1CC1)C2=CC(Br)= C(F)C(F)=C2NC(C(CI)=C3)=C C=C3I	[5]
InChI Key	VJNZMSLGVUSPCF- UHFFFAOYSA-N	[1]

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of PD184161.

Solvent	Solubility	Reference
DMSO	30 - 100 mg/mL	[1][3]
DMF	30 mg/mL	[1]
Ethanol	10 mg/mL	[1]
Water	Insoluble	[3][6]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[1]

Storage Conditions:

- Solid Powder: Store at -20°C for up to 3 years.[3]
- In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4][5]



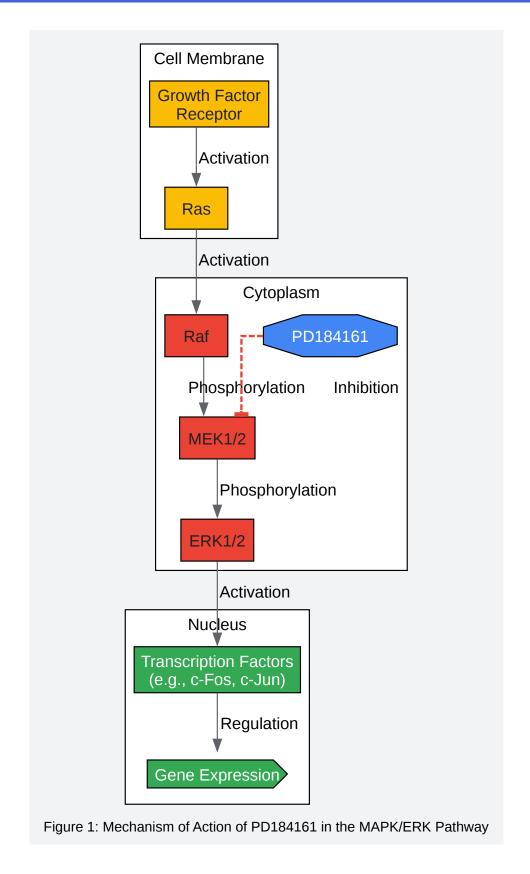
Mechanism of Action

PD184161 is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1/2 enzymes. This binding prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (also known as p44/42 MAPK).

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating gene expression. The core of this pathway involves a three-tiered kinase cascade: RAF \rightarrow MEK \rightarrow ERK. **PD184161** acts by specifically interrupting the MEK \rightarrow ERK step.





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Figure 1: Mechanism of Action of PD184161 in the MAPK/ERK Pathway.



Biological Activity

PD184161 potently inhibits MEK1/2 activity, leading to a variety of downstream cellular effects. It is noted to be more effective than earlier generation MEK inhibitors like U0126 and PD098059.[1][7][8]

Parameter	Value	Cell/Assay Context	Reference
MEK Activity IC50	10 - 100 nM	Cell-free and cell- based assays	[3][5][7][8]
Effective Concentration	≥ 1.0 µM	Inhibition of cell proliferation and induction of apoptosis in human hepatocellular carcinoma (HCC) cells	[7][8]
ERK1/2 Phosphorylation	Inhibition observed at 0.1 - 1.0 μM	In vitro cell models	[5]

Experimental Protocols

The following sections detail generalized protocols for evaluating the efficacy of **PD184161**. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay

This protocol determines the effect of **PD184161** on cell proliferation.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of PD184161 in DMSO. Create a serial dilution series (e.g., 0.1 nM to 20 μM) in appropriate cell culture medium.
- Treatment: Remove the existing medium from the cells and add 100 μL of the medium containing the various concentrations of **PD184161**. Include a DMSO-only vehicle control.



- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol assesses the direct impact of **PD184161** on its target pathway.

- Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with **PD184161** (e.g., 0.1 μM and 1.0 μM) for 1 hour.[5] Include a vehicle control.
- Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



 Analysis: Quantify band intensities and express p-ERK levels relative to total ERK and the loading control.

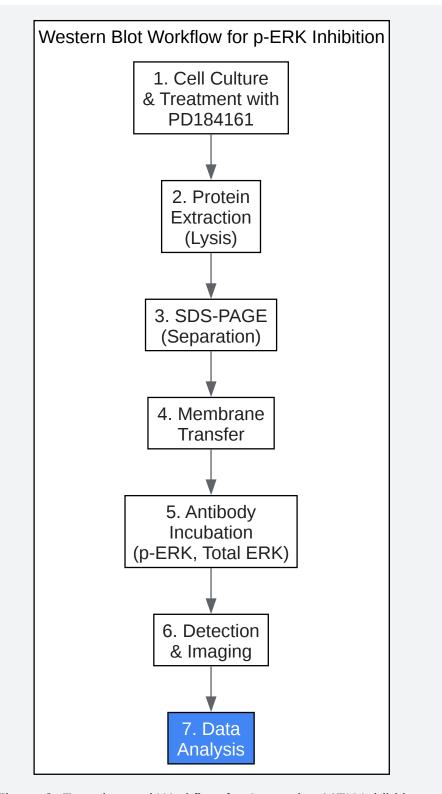


Figure 2: Experimental Workflow for Assessing MEK Inhibition.



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Figure 2: Experimental Workflow for Assessing MEK Inhibition.

In Vivo Studies

PD184161 is orally active and has been evaluated in animal models, particularly in human tumor xenografts.

Antitumor Efficacy in Xenograft Models

In studies involving human liver cancer xenografts, oral administration of **PD184161** demonstrated significant effects.

- Pharmacodynamics: A single oral dose was shown to significantly reduce the levels of phosphorylated ERK in tumor xenografts within a 3 to 12-hour window.[7][8]
- Efficacy: Daily dosing with **PD184161** significantly suppressed initial tumor engraftment and growth.[7][8] However, long-term daily treatment resulted in the development of signaling resistance, where p-ERK levels were no longer suppressed, and established tumors were not significantly affected.[7][8][9]

These findings highlight both the potential and the challenges of MEK inhibition, pointing to the need for investigating mechanisms of resistance and potential combination therapies.

Conclusion

PD184161 is a well-characterized and potent MEK1/2 inhibitor that serves as an invaluable tool for studying the MAPK/ERK signaling pathway. Its specific mechanism of action, oral bioavailability, and demonstrated antitumor effects in vitro and in vivo underscore the therapeutic potential of targeting the MEK kinases. However, the observed development of resistance in long-term studies indicates that clinical applications may require intermittent dosing strategies or combination with other targeted agents to achieve durable responses. This guide provides the foundational chemical and biological data necessary for researchers to effectively utilize **PD184161** in their investigations.



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